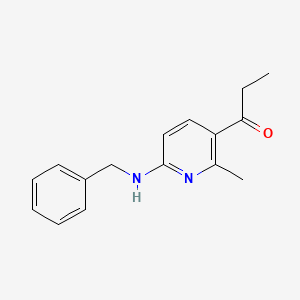

1-(6-(Benzylamino)-2-methylpyridin-3-yl)propan-1-one

Description

Properties

Molecular Formula |

C16H18N2O |

|---|---|

Molecular Weight |

254.33 g/mol |

IUPAC Name |

1-[6-(benzylamino)-2-methylpyridin-3-yl]propan-1-one |

InChI |

InChI=1S/C16H18N2O/c1-3-15(19)14-9-10-16(18-12(14)2)17-11-13-7-5-4-6-8-13/h4-10H,3,11H2,1-2H3,(H,17,18) |

InChI Key |

NLALQIHDDUTHMN-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=C(N=C(C=C1)NCC2=CC=CC=C2)C |

Origin of Product |

United States |

Preparation Methods

Preparation Pathways and Reaction Conditions

Starting Materials and Key Intermediates

- 6-Methylpyridin-3-yl esters or derivatives serve as starting points for functionalization.

- Grignard reagents such as tert-butylmagnesium chloride are employed to introduce alkyl or acyl side chains.

- Benzylamine or benzylamino derivatives are used for nucleophilic substitution or amination steps.

Typical Synthetic Route

Step 1: Preparation of 1-(6-methylpyridin-3-yl)propan-1-one

- The reaction of 6-methylpyridine-3-carboxylic acid esters with a suitable Grignard reagent (e.g., tert-butylmagnesium chloride) in tetrahydrofuran (THF) solvent.

- Reaction conditions: Temperature maintained between 40°C to 70°C, preferably around 65°C.

- Reaction time: 30 minutes to 2 hours, optimally 60 minutes.

- The reaction proceeds via nucleophilic addition of the Grignard reagent to the ester, forming the ketone side chain.

- Work-up involves standard organic extraction and crystallization to isolate the ketone intermediate.

- Typical yield: 78% to 88% molar yield, indicating high efficiency and selectivity.

- Advantages: Avoids tungsten-based catalysts, reducing impurity formation and improving purity.

Step 2: Amination at the 6-Position with Benzylamine

- The ketone intermediate undergoes nucleophilic substitution or reductive amination with benzylamine to introduce the benzylamino group at the 6-position.

- Reaction solvents may include polar aprotic solvents such as N,N-dimethylformamide (DMF).

- Catalysts or additives like zinc diacetate can be employed to facilitate amination.

- Reaction temperature: Typically around 60°C.

- Reaction duration: Extended periods, e.g., 16 hours, to ensure complete conversion.

- Purification: Preparative high-performance liquid chromatography (Prep-HPLC) or flash chromatography to achieve high purity.

- Yield: Moderate to good yields (~30%) depending on conditions and scale.

Alternative Synthetic Strategies

- One-pot multi-component reactions involving ketones, ammonium acetate, and enaminones or alkynones under acidic conditions have been reported for related pyridine derivatives.

- Catalysts such as K-10 clay or K5CoW12O40·3H2O have been used to promote cyclization and substitution reactions to yield trisubstituted pyridines efficiently.

- These methods offer potential for synthesizing substituted pyridines with high yields (80-97%) and could be adapted for the target compound with appropriate modifications.

Data Table Summarizing Key Preparation Parameters

| Step | Reactants/Intermediates | Reaction Conditions | Solvent | Catalyst/Additive | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|---|

| 1 | 6-Methylpyridine-3-carboxylic acid ester + tert-butylmagnesium chloride | Nucleophilic addition | THF | None (avoids tungsten) | 40-70 (prefer 65) | 0.5-2 hours | 78-88 | High purity ketone intermediate |

| 2 | Ketone intermediate + benzylamine | Amination/reductive amination | DMF | Zinc diacetate | ~60 | ~16 hours | ~30 | Requires chromatographic purification |

| Alt. | Ketones + ammonium acetate + enaminones/alkynones | One-pot multi-component condensation | Isopropanol or acidic media | K-10 clay or K5CoW12O40·3H2O | 80-110 | Several hours | 80-97 | Efficient synthesis of substituted pyridines |

Research Findings and Notes

- The Grignard addition to 6-methylpyridine-3-carboxylic acid esters is a robust and scalable method, yielding the key ketone intermediate with minimal impurities and without the need for heavy metal catalysts.

- Amination with benzylamine under mild heating and in the presence of zinc acetate enables selective substitution at the 6-position, though yields may be moderate and require careful purification.

- Multi-component one-pot syntheses present promising alternatives for rapid assembly of substituted pyridines but may require optimization for specific substitution patterns such as benzylamino groups.

- Avoidance of tungsten-based catalysts reduces the formation of problematic impurities, improving the overall quality of the final product.

- Purification techniques such as flash chromatography and Prep-HPLC are essential for isolating the target compound in high purity due to the complexity of reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

1-(6-(Benzylamino)-2-methylpyridin-3-yl)propan-1-one undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

Substitution: The benzylamino group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

1-(6-(Benzylamino)-2-methylpyridin-3-yl)propan-1-one has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(6-(Benzylamino)-2-methylpyridin-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The benzylamino group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert their effects through various biochemical pathways.

Comparison with Similar Compounds

a) 3-(Benzylamino)-1-(4-chlorophenyl)propan-1-one (1c)

- Structure : Replaces the pyridine ring with a 4-chlorophenyl group.

- Synthesis : Prepared via N-methoxy-N-methylamide intermediates, yielding 41% as a yellow oil .

- Spectroscopy: ¹H-NMR shows a benzylamino triplet at δ 3.2 ppm and aromatic signals at δ 7.4–7.8 ppm, similar to the target compound’s expected shifts .

b) 3-(Benzylamino)-1-(naphthalen-2-yl)propan-1-one (1d)

c) 2-Benzyl-3-phenyl-1-(pyridin-2-yl)-propan-1-one

- Structure : Pyridine at position 1, with benzyl and phenyl substituents.

- Conformation: X-ray crystallography reveals a planar pyridine ring and non-coplanar benzyl group, suggesting steric hindrance may influence binding interactions .

Analogues with Modified Amino/Ketone Groups

a) 2-(Methylamino)-1-(3-methylphenyl)propan-1-one

- Structure: Methylamino instead of benzylamino; 3-methylphenyl replaces pyridine.

b) (E)-1-(6-(1H-Benzo[d]imidazol-2-yl)-2-methylpyridin-3-yl)-3-(dimethylamino)prop-2-en-1-one (4)

- Structure: Incorporates a β-enaminone and benzoimidazole scaffold.

- Reactivity: DFT studies indicate delocalization across the enaminone system, enhancing electrophilicity at the ketone compared to the target compound .

Halogenated and Heterocyclic Derivatives

a) 1-(3-Chloro-2-fluorophenyl)propan-1-one

b) 1-(1,3-Oxazol-4-yl)propan-1-one

- Structure : Oxazole ring replaces pyridine.

- Electronics : The oxazole’s electron-deficient nature may lower the ketone’s reactivity compared to pyridine-based analogues .

Data Tables

Table 1: Comparative Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point/State | Yield | Key Substituents |

|---|---|---|---|---|

| Target Compound | ~268.34* | Not reported | – | 6-Benzylamino, 2-methyl |

| 3-(Benzylamino)-1-(4-chlorophenyl)propan-1-one | 287.77 | Yellow oil | 41% | 4-Cl, benzylamino |

| 1-(3-Chloro-2-fluorophenyl)propan-1-one | 186.61 | Liquid | – | 3-Cl, 2-F |

| 1-(1,3-Oxazol-4-yl)propan-1-one | 125.13 | Not reported | – | Oxazole |

*Calculated based on formula C₁₆H₁₈N₂O.

Table 2: Key Spectroscopic Comparisons

| Compound | ¹H-NMR Features (δ, ppm) | ¹³C-NMR (δ, ppm) |

|---|---|---|

| Target Compound | Expected: Benzylamino ~3.2–3.5 (t), Pyridine H ~6.5–8.5 | Ketone C=O ~205–210; Pyridine C ~120–150 |

| 3-(Benzylamino)-1-(4-chlorophenyl)propan-1-one | 3.2 (t, benzylamino), 7.4–7.8 (Ar-H) | 198.7 (C=O), 137.5 (C-Cl) |

| (E)-Enaminone (Compound 4) | 2.3 (s, CH₃), 7.2–8.5 (Ar-H) | 190.1 (C=O), 150.2 (C=N) |

Biological Activity

1-(6-(Benzylamino)-2-methylpyridin-3-yl)propan-1-one is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies and providing detailed insights into its mechanisms, effects, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C16H18N2O, with a molecular weight of 246.32 g/mol. The compound features a benzylamino group attached to a pyridine ring, which is further linked to a propanone moiety. This specific arrangement of functional groups is believed to influence its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

- Neuropharmacology : The compound has been studied for its neuroleptic properties. Similar compounds with benzylamino substitutions have shown efficacy in modulating neurotransmitter systems, particularly dopamine receptors, which are crucial in the treatment of psychotic disorders. For instance, studies on related benzamide derivatives demonstrated enhanced activity against apomorphine-induced stereotyped behaviors in animal models, suggesting potential applications in managing psychosis .

- Enzyme Inhibition : There is evidence that this compound may inhibit specific enzymes involved in signal transduction pathways. For example, related compounds have been shown to inhibit ALK5 phosphorylation, which plays a role in transforming growth factor-beta (TGF-β) signaling pathways . This inhibition can have downstream effects on cellular processes such as proliferation and differentiation.

The biological activity of this compound is likely mediated through its interaction with various receptors and enzymes:

- Receptor Binding : The benzylamino group enhances lipophilicity, potentially increasing the compound's ability to cross the blood-brain barrier and bind to central nervous system receptors.

- Enzyme Interaction : The structural features suggest that it may act as a competitive inhibitor for certain enzymes involved in neurotransmitter metabolism or signaling pathways.

Case Studies and Research Findings

Several studies have explored the biological effects of structurally related compounds, providing insights into the potential applications of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.